Antimicrobial Potency: Nicotinoyl Thiourea Scaffold vs. Benzoyl Thiourea Analogs Against Nosocomial Pathogens
In a head-to-head series of nicotinoyl thioureas synthesized from nicotinic acid and various amines (Özgeriş, 2021), compounds bearing an N-benzyl substituent exhibited moderate antibacterial activity against multiple nosocomial pathogens including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, with MIC values ranging from 32 to 128 µg/mL depending on the specific amine-derived substituent [1]. When the nicotinoyl (pyridine-3-carbonyl) core was replaced by a benzoyl core in analogous benzoylthiourea series reported across the literature, antimicrobial activity was generally weaker or absent, attributed to the loss of the pyridine ring's contribution to membrane penetration and target binding [2]. Quantitative MIC comparisons within the nicotinoyl series itself show >4-fold variation between the most and least active members, confirming that the specific N-substituent (benzyl vs. alkyl vs. aryl) critically determines potency [1].
| Evidence Dimension | Minimum inhibitory concentration (MIC) against nosocomial bacteria |
|---|---|
| Target Compound Data | Nicotinoyl thiourea series (including N-benzyl derivatives): MIC range 32–128 µg/mL against S. aureus, E. coli, P. aeruginosa |
| Comparator Or Baseline | Benzoylthiourea analogs (benzamide-based): generally inactive or MIC >256 µg/mL against same panel; most active nicotinoyl member: MIC 32 µg/mL; least active: MIC 128 µg/mL |
| Quantified Difference | >4-fold activity difference within nicotinoyl series; nicotinoyl core superior to benzoyl core for antimicrobial activity |
| Conditions | Broth microdilution assay; bacterial strains: S. aureus ATCC 29213, E. coli ATCC 25922, P. aeruginosa ATCC 27853; standard antibiotics (ampicillin, ciprofloxacin) as positive controls |
Why This Matters
The pyridine-3-carboxamide core confers antimicrobial activity absent in benzamide-based thiourea analogs, making N-(benzylcarbamothioyl)pyridine-3-carboxamide a relevant selection for antimicrobial screening libraries where benzoylthioureas would yield false negatives.
- [1] Özgeriş, B. Design, synthesis, characterization, and biological evaluation of nicotinoyl thioureas as antimicrobial and antioxidant agents. J. Antibiot. 2021, 74 (4), 233–243. View Source
- [2] Saeed, A.; Flörke, U.; Erben, M. F. A review on the chemistry, coordination, structure and biological properties of 1-(acyl/aroyl)-3-(substituted) thioureas. J. Sulphur Chem. 2014, 35 (3), 318–355. View Source
